molecular formula C7H3ClFN B011633 4-Chloro-3-fluorobenzonitrile CAS No. 110888-15-8

4-Chloro-3-fluorobenzonitrile

Cat. No. B011633
M. Wt: 155.55 g/mol
InChI Key: GWZQVECNESCSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-fluorobenzonitrile involves complex chemical procedures. An example of a synthesis method includes the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. Subsequent treatment with thioglycolic acid produces a series of substituted compounds, demonstrating the versatility and complexity of synthesis routes (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorobenzonitrile, characterized by the presence of chloro and fluoro substituents on the benzene ring, significantly influences its physical and chemical properties. The arrangement of these substituents impacts its reactivity and interaction with other molecules. Studies on similar fluorinated compounds highlight the role of fluorine in enhancing stability and modifying electronic properties, which can be extrapolated to understand the molecular behavior of 4-Chloro-3-fluorobenzonitrile (Hird, 2007).

Chemical Reactions and Properties

4-Chloro-3-fluorobenzonitrile undergoes various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions. Its fluorine atom can act as a hydrogen bond acceptor, influencing its interactions and reactivity (Howard et al., 1996). The presence of chlorine further diversifies its chemical behavior, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

  • General Use

    • Application Summary : 4-Chloro-3-fluorobenzonitrile is a key intermediate in the synthesis of other fluorobenzonitriles . It’s used in organic synthesis due to its reactivity and the presence of a nitrile group, which can undergo various reactions to form a wide range of products .
    • Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .
  • Specific Application

    • Application Summary : 4-Chloro-3-fluorobenzonitrile has been used in the preparation of ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile .
    • Methods of Application : The specific methods of application would involve reacting 4-Chloro-3-fluorobenzonitrile with other compounds under controlled conditions to form the desired products .
    • Results or Outcomes : The result of this application would be the formation of ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile .
  • Fluorination Reagents
    • Application Summary : 4-Chloro-3-fluorobenzonitrile is used as a fluorination reagent . Fluorination reagents are used to introduce a fluorine atom or fluorine-containing functional group to a molecule in the process of fluorination .
    • Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .
  • Fluorinated Building Blocks
    • Application Summary : 4-Chloro-3-fluorobenzonitrile is used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various fluorinated compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .

properties

IUPAC Name

4-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQVECNESCSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371427
Record name 4-Chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzonitrile

CAS RN

110888-15-8
Record name 4-Chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Suzuki, Y Kimura - Journal of fluorine chemistry, 1991 - Elsevier
… and 4-chloro-3-fluorobenzonitrile (4,3-CFBN) … 4-Chloro-3-fluorobenzonitrile … times of 4-chloro-3fluorobenzonitrile …
Number of citations: 40 www.sciencedirect.com
TA Vaganova, VI Rodionov, IP Chuikov… - Journal of Fluorine …, 2017 - Elsevier
… The second aminodefluorination occurs at the position 6 to result in 2,6-diamino-4-chloro-3-fluorobenzonitrile (5c) (Entry 12, Table 1); this interaction requires a higher temperature than …
Number of citations: 4 www.sciencedirect.com
TA Vaganova, YV Gatilov, SE Malykhin, DP Pishchur… - …, 2021 - pubs.rsc.org
… Co-crystal of 2,6-diamino-4-chloro-3-fluorobenzonitrile and 18-crown-6, 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1, C 7 H 5 N 3 FCl·C 12 H 24 O 6 (E·cr), mp 141.0–141.4 C (from …
Number of citations: 4 pubs.rsc.org

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